molecular formula C10H23NO B13299353 2-[(3-Methylpentan-2-yl)amino]butan-1-ol

2-[(3-Methylpentan-2-yl)amino]butan-1-ol

Cat. No.: B13299353
M. Wt: 173.30 g/mol
InChI Key: GXACJCPLVLALIC-UHFFFAOYSA-N
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Description

2-[(3-Methylpentan-2-yl)amino]butan-1-ol is an organic compound with the molecular formula C10H23NO It is a secondary amine and alcohol, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylpentan-2-yl)amino]butan-1-ol typically involves the reaction of 3-methylpentan-2-amine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The starting materials are mixed in precise stoichiometric ratios, and the reaction is conducted in reactors designed to maintain optimal temperature and pressure conditions. The product is then separated from the reaction mixture using techniques like crystallization or extraction, followed by further purification steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylpentan-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-[(3-Methylpentan-2-yl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential drug candidate due to its structural features.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methylpentan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylpentan-2-yl)amino]ethanol
  • 2-[(3-Methylpentan-2-yl)amino]propan-1-ol
  • 2-[(3-Methylpentan-2-yl)amino]hexan-1-ol

Uniqueness

2-[(3-Methylpentan-2-yl)amino]butan-1-ol is unique due to its specific combination of a secondary amine and a hydroxyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

2-(3-methylpentan-2-ylamino)butan-1-ol

InChI

InChI=1S/C10H23NO/c1-5-8(3)9(4)11-10(6-2)7-12/h8-12H,5-7H2,1-4H3

InChI Key

GXACJCPLVLALIC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC(CC)CO

Origin of Product

United States

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